4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3S/c1-9(2)8-16-12(14-15-13(16)17)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,15,17) |
InChI Key |
HUAMHUIJNFMOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with isobutyric acid and m-tolyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol. Research indicates that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, a study demonstrated that triazole derivatives can interact with specific proteins involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in vitro .
Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit protein interactions relevant to various diseases. Structure–activity relationship (SAR) studies have shown that modifications to the triazole scaffold can enhance its binding affinity to target proteins. For example, the incorporation of hydrophobic groups has been linked to increased potency against specific targets involved in cancer and inflammation .
Data Table: Inhibitory Potency of Triazole Derivatives
| Compound | pIC50 ± SE | IC50 (μM) |
|---|---|---|
| 1a | 4.42 ± 0.08 | 37 |
| 1b | 4.28 ± 0.06 | 53 |
| 1c | 3.96 ± 0.14 | 108 |
| 1d | 3.98 ± 0.10 | 103 |
Agricultural Applications
Fungicide Development
Triazoles are well-known for their fungicidal properties, and derivatives like this compound are being explored as potential agricultural fungicides. Their mechanism typically involves inhibiting the biosynthesis of ergosterol in fungal cell membranes, which is crucial for fungal growth and reproduction .
Case Study: Efficacy Against Fungal Pathogens
A study assessing the efficacy of various triazole compounds against common agricultural pathogens found that certain derivatives could significantly reduce fungal biomass in treated crops compared to untreated controls. This suggests that such compounds could be integrated into crop protection strategies to enhance yield and reduce losses due to fungal diseases.
Cosmetic Formulations
Stabilizing Agent in Topical Products
The compound's thiol group offers antioxidant properties, making it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to stabilize formulations while providing skin benefits is of particular interest in the cosmetics industry .
Data Table: Cosmetic Formulation Properties
| Property | Value |
|---|---|
| Stability (months) | 12 |
| Skin Irritation Score | Low |
| Moisturizing Effect | Moderate |
Mechanism of Action
The mechanism of action of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological and chemical effects .
Comparison with Similar Compounds
Structural and Electronic Effects
- Alkyl vs. m-Tolyl (electron-donating methyl) may increase electron density at the triazole ring compared to electron-withdrawing groups (e.g., nitro in ), influencing binding to targets like kinases or DNA .
Thiol Reactivity :
- The −SH group enables metal coordination (e.g., Co(II), Cu(II)) and S-alkylation, as seen in Schiff base complexes and alkylated derivatives .
Biological Activity
4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 924974-16-3) is a sulfur-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C₁₃H₁₇N₃S
- Molecular Weight : 247.36 g/mol
- Structure : The compound features a triazole ring substituted with isobutyl and m-tolyl groups, contributing to its biological properties.
Biological Activity Overview
The biological activities of this compound primarily include antimicrobial and antitumor effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant antimicrobial properties. For instance, a study on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that compounds with similar structures showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL against tested pathogens .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | E. coli |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 31.25 | Pseudomonas aeruginosa |
| Compound D | 62.5 | Candida albicans |
Antitumor Activity
The antitumor potential of triazole derivatives has also been investigated. A study focusing on the synthesis of various triazole compounds found that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as HeLa and Jurkat cells. These compounds were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving mitochondrial depolarization and caspase activation .
Table 2: Antiproliferative Activity of Selected Triazole Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 0.76 | HeLa |
| Compound Y | 1.5 | Jurkat |
| CA-4 | 1.2 | Reference |
Structure-Biological Activity Relationship
The structure of triazoles significantly influences their biological activity. Variations in substituents on the sulfur atom or aromatic rings can lead to changes in potency and spectrum of activity. Studies indicate that while some modifications enhance antimicrobial effects, others may not significantly alter the activity profile .
Case Studies
- Case Study on Antimicrobial Efficacy : A research team synthesized a series of S-substituted derivatives and evaluated their antimicrobial activities against clinical isolates. The results highlighted that specific substitutions led to enhanced activity against resistant strains .
- Case Study on Antitumor Mechanisms : Another investigation revealed that certain triazole derivatives could inhibit tubulin polymerization, a critical process for cancer cell division. The study employed flow cytometry to demonstrate how these compounds affected cell cycle dynamics and induced apoptosis in cancer cells .
Q & A
Q. What statistical approaches are robust for analyzing structure-activity relationships (SAR) in triazole-thiol derivatives?
- Methodological Answer : Apply multivariate regression or machine learning (e.g., random forest) to datasets combining physicochemical descriptors (e.g., Hammett constants) and bioactivity data. Use partial least squares (PLS) regression to identify key substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
